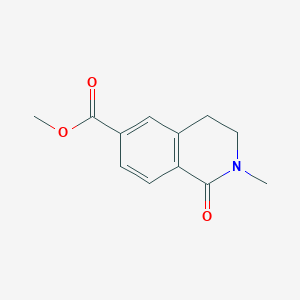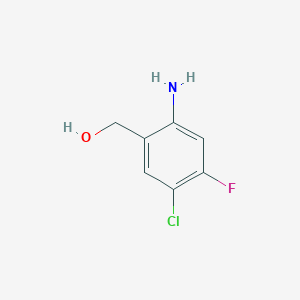
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline: is an organic compound with a complex structure that includes a dioxolane ring and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-methyl-1,3-dioxolane-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules .
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
作用機序
The mechanism of action of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety play crucial roles in its binding affinity and specificity .
類似化合物との比較
- n,n-Dimethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- n,n-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
Uniqueness: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the dioxolane ring differentiates it from other similar compounds, making it suitable for specialized applications .
特性
CAS番号 |
7144-76-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
N,N-diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-8-6-12(7-9-13)14-16-10-11(3)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
InChIキー |
LPYDWCRHMGHNFL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2OCC(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)





![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)

![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
